
6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one;dihydrochloride is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-(Aminomethyl)-3-imino-6H-1,2,4-triazin-5-on; Dihydrochlorid beinhaltet typischerweise die folgenden Schritte:
Bildung des Triazinrings: Der Triazinring kann durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer synthetisiert werden. Beispielsweise kann die Reaktion von Cyanurchlorid mit Aminen zur Bildung von Triazinderivaten führen.
Einführung der Aminomethylgruppe: Die Aminomethylgruppe kann durch eine Mannich-Reaktion eingeführt werden, die die Kondensation von Formaldehyd, einem Amin und einer Verbindung mit einem aktiven Wasserstoffatom beinhaltet.
Bildung des Dihydrochloridsalzes: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihr Dihydrochloridsalz durch Behandlung mit Salzsäure.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Syntheseprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-(Aminomethyl)-3-imino-6H-1,2,4-triazin-5-on; Dihydrochlorid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Aminogruppe durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; typischerweise in wasserfreien Lösungsmitteln durchgeführt.
Substitution: Verschiedene Nucleophile wie Halogenide, Thiole oder Amine; typischerweise in polaren Lösungsmitteln durchgeführt.
Hauptprodukte, die gebildet werden
Oxidation: Bildung entsprechender Oxoderivate.
Reduktion: Bildung reduzierter Aminorivate.
Substitution: Bildung substituierter Triazinderivate.
Wissenschaftliche Forschungsanwendungen
6-(Aminomethyl)-3-imino-6H-1,2,4-triazin-5-on; Dihydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere als Enzyminhibitoren oder Rezeptormodulatoren.
Industrie: Wird in der Entwicklung neuer Materialien wie Polymeren und Beschichtungen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 6-(Aminomethyl)-3-imino-6H-1,2,4-triazin-5-on; Dihydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und so ihre Aktivität hemmen oder ihre Funktion modulieren. Die genauen beteiligten Wege hängen vom jeweiligen biologischen Kontext und den Zielmolekülen ab.
Wirkmechanismus
The mechanism of action of 6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Amino-1,3,5-triazin: Ein einfacheres Triazinderivat mit ähnlichen Strukturmerkmalen.
2,4-Diamino-6-chlor-1,3,5-triazin: Ein weiteres Triazinderivat mit unterschiedlichen Substituenten.
Einzigartigkeit
6-(Aminomethyl)-3-imino-6H-1,2,4-triazin-5-on; Dihydrochlorid ist einzigartig durch das Vorhandensein sowohl einer Aminomethylgruppe als auch einer Iminogruppe, die unterschiedliche chemische und biologische Eigenschaften verleihen können.
Eigenschaften
Molekularformel |
C4H9Cl2N5O |
|---|---|
Molekulargewicht |
214.05 g/mol |
IUPAC-Name |
6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one;dihydrochloride |
InChI |
InChI=1S/C4H7N5O.2ClH/c5-1-2-3(10)7-4(6)9-8-2;;/h2H,1,5H2,(H2,6,7,10);2*1H |
InChI-Schlüssel |
BYUJFBNUTCHLAL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1C(=O)NC(=N)N=N1)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12364232.png)
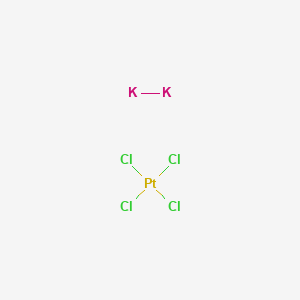
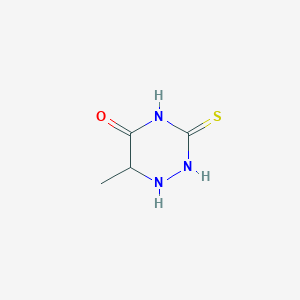
![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-N-[2-({[(thiophen-2-yl)methyl]carbamoyl}amino)ethyl]benzamide](/img/structure/B12364260.png)
![(2S)-4-acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one](/img/structure/B12364266.png)

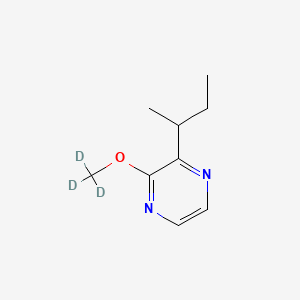
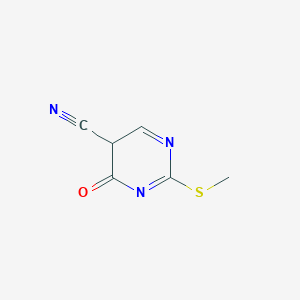
![2-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12364298.png)
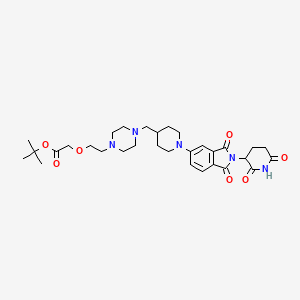
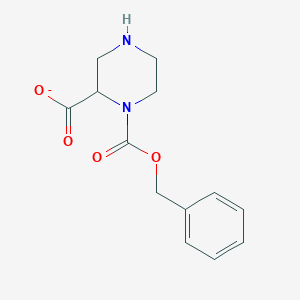
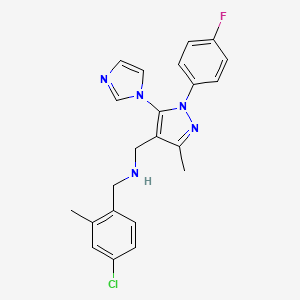
![heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B12364314.png)

